1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms attached to the imidazo[1,5-a]pyridine core, which is further functionalized with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical research applications.
Preparation Methods
The synthesis of 1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and imidazole derivatives.
Introduction of bromine and fluorine atoms: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the imidazo[1,5-a]pyridine core.
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds and other complex structures.
Scientific Research Applications
1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs.
Organic synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material science: The compound’s properties can be exploited for the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
3-Bromo-8-fluoroimidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the imidazo ring fusion.
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: This compound has a different substitution pattern and may have distinct chemical and biological properties.
3-Bromo-7-fluoroimidazo[1,2-a]pyridine: Another similar compound with variations in the position of halogen atoms and the imidazo ring fusion.
Properties
IUPAC Name |
1-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-6-5-4(10)2-1-3-12(5)7(11-6)8(13)14/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGYIIVIBIJVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=O)O)Br)C(=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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